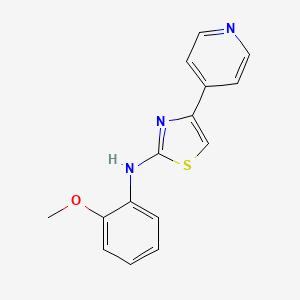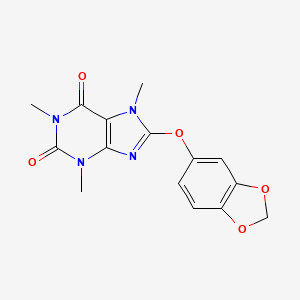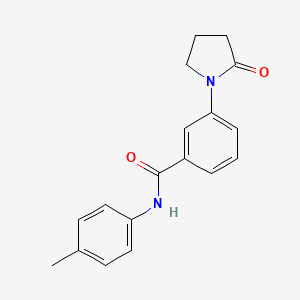
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. MPTA belongs to the class of thiazole derivatives that have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival. Furthermore, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, increase antioxidant capacity, and modulate energy metabolism. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further validated in clinical trials.
Orientations Futures
There are several future directions for N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine research. One area of interest is the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drug delivery systems could improve its efficacy and reduce its toxicity. Overall, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 2-methoxyaniline with 2-bromo-4-pyridinecarboxaldehyde to form the intermediate product, 2-methoxy-N-(4-pyridinyl)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain the final product, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. The synthesis method has been optimized and reported in several research articles, and the purity and yield of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine have been found to be satisfactory.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-5-3-2-4-12(14)17-15-18-13(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYRPOPGOSKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5745969 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)


![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
